3-(2-Bromophenyl)-2-hydroxypropanoic acid
Description
3-(2-Bromophenyl)-2-hydroxypropanoic acid (C₉H₉BrO₃, MW 245.07) is a halogenated α-hydroxy carboxylic acid characterized by a brominated aromatic ring and a hydroxyl group at the β-carbon of the propanoic acid backbone. Its structure combines a 2-bromophenyl substituent at the third carbon and a hydroxyl group at the second carbon (Figure 1). This configuration confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing bromine and hydrogen-bonding capacity from the hydroxyl group.
Properties
IUPAC Name |
3-(2-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQJHOHINJJANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-Hydroxy-3-(2-Bromophenyl)propanoate
The aldol condensation of 2-bromobenzaldehyde with malonic acid half-ethyl ester serves as the cornerstone of this method. In a typical procedure, 2-bromobenzaldehyde (1 equiv.) reacts with malonic acid half-ethyl ester (1.1 equiv.) in dimethylformamide (DMF) at 80°C for 20 hours, catalyzed by triethylamine (1 equiv.). The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, forming the β-hydroxy ester intermediate.
Key Conditions
-
Solvent : DMF (10 mL per 4 mmol aldehyde).
-
Workup : Extraction with ether/dichloromethane (1:1) and washing with saturated sodium bicarbonate.
-
Yield : 72% after column chromatography (ethyl acetate/hexanes).
The crude ester is characterized by NMR (400 MHz, CDCl): δ 1.28 (t, 3H, J = 7.2 Hz), 2.56 (dd, J = 16.8, 9.8 Hz, 1H), 2.87 (dd, J = 16.8, 2.8 Hz, 1H), 5.44 (dd, J = 9.8, 2.8 Hz, 1H), and 7.14–7.59 (m, 4H aromatic).
Hydrolysis to 3-(2-Bromophenyl)-2-hydroxypropanoic Acid
The ester undergoes hydrolysis under acidic conditions (General Procedure A). Ethyl 3-hydroxy-3-(2-bromophenyl)propanoate is stirred with hydrochloric acid (HCl) in ethanol, followed by extraction with dichloromethane (DCM) and purification via column chromatography.
Key Conditions
The acid is confirmed by NMR (50 MHz, CDCl): δ 42.9 (CH), 69.9 (C-OH), 115.5–140.0 (aromatic carbons), and 172.2 (COOH). Elemental analysis aligns with theoretical values (Calcd. for CHBrO: C 47.17, H 3.52; Found: C 46.82, H 3.78).
Reduction of β-Keto Esters
Sodium Borohydride Reduction
Ethyl 3-oxo-3-(2-bromophenyl)propanoate is reduced with sodium borohydride (NaBH) in ethanol at 0°C. The ketone group is selectively reduced to a secondary alcohol, yielding the β-hydroxy ester.
Key Conditions
-
Reducing Agent : NaBH (1 equiv.).
-
Solvent : Ethanol.
-
Workup : pH adjustment to 6.0 with HCl, extraction with DCM.
Enzymatic Dynamic Kinetic Resolution (DKR)
Racemization and Enzymatic Hydrolysis
Enzymatic DKR combines lipase-catalyzed hydrolysis with metal-catalyzed racemization, enabling high enantiomeric excess (ee). For the 4-nitrophenyl analogue, Novozyme 435 (immobilized Candida antarctica lipase B) and rhodium(II) acetate achieve 94% yield and >99% ee.
Key Conditions
-
Enzyme : Novozyme 435 (50–100 mg/mmol substrate).
-
Catalyst : Rhodium(II) acetate (10 mol%).
-
Solvent : tert-Butyl methyl ether (TBME).
Comparative Analysis of Methods
| Method | Starting Material | Yield | Enantioselectivity | Purification |
|---|---|---|---|---|
| Aldol Condensation | 2-Bromobenzaldehyde | 93% | Racemic | Column Chromatography |
| β-Keto Ester Reduction | Ethyl acetoacetate | ~85% | Racemic | Column Chromatography |
| Enzymatic DKR | β-Keto Acid | 94% | >99% ee | Filtration/Chromatography |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-(2-Bromophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromophenyl)-2-hydroxypropanol.
Scientific Research Applications
3-(2-Bromophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent type and position significantly influence melting points (MP), solubility, and intermolecular interactions.
Table 1: Key Properties of 3-(2-Bromophenyl)-2-hydroxypropanoic Acid and Analogs
Key Observations :
- Phenoxy vs. Phenyl Substituents: The phenoxy group in rac-4 increases MP (147–149°C) compared to the target compound’s phenyl group, likely due to enhanced intermolecular interactions via oxygen lone pairs .
- Electron-Withdrawing Groups: Bromine and fluorine substituents (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid) amplify acidity by stabilizing the deprotonated carboxylate ion. Fluorine’s higher electronegativity may further lower pKa compared to bromine .
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates intermolecular H-bonding, similar to 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, which forms centrosymmetric dimers via O–H···O bonds .
Structural and Functional Divergence
- α-Hydroxy vs. Non-Hydroxy Acids: The hydroxyl group in the target compound distinguishes it from analogs like 3-(2-Bromophenyl)propionic acid (), which lacks this moiety. This group enhances solubility in polar solvents and may influence biological activity.
- Aromatic Ring Modifications: Thiophene-based analogs (e.g., 3-(3-Bromo-5-methylthiophen-2-yl)-2-hydroxypropanoic acid, ) exhibit sulfur-induced electronic effects, altering reactivity compared to benzene derivatives.
- Conjugation Effects: (E)-3-(2-Bromophenyl)propenoic acid () features an α,β-unsaturated system, enabling conjugation between the aromatic ring and carboxyl group. This contrasts with the saturated backbone of the target compound, affecting UV absorption and chemical stability.
Biological Activity
3-(2-Bromophenyl)-2-hydroxypropanoic acid, also known as (S)-3-(2-bromophenyl)-2-hydroxypropanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrO₃
- Molecular Weight : 232.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes and exert its effects on intracellular processes.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been observed to modulate receptor activity, potentially influencing neurotransmitter systems and cellular signaling pathways.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens.
- Study Findings :
- Minimum Inhibitory Concentration (MIC) values for key bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as an antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Effects
In experimental models, the compound has demonstrated significant anti-inflammatory effects. For instance, in carrageenan-induced inflammation models in mice, it exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings highlighted its potential as a lead compound for developing new antimicrobial therapies. -
Anti-inflammatory Research :
Another study investigated its effects on inflammatory markers in a murine model of arthritis. Results indicated a significant decrease in levels of TNF-alpha and IL-6 following treatment with the compound, suggesting its utility in managing inflammatory diseases .
Q & A
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
- Methodological Answer : Post-synthesis purification involves: (i) Liquid-liquid extraction : Use ethyl acetate and brine to remove unreacted zinc salts. (ii) Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1). (iii) Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
- Validation : Purity should be confirmed via HPLC (C18 column, 0.1% formic acid in H₂O:MeCN mobile phase) and ¹H/¹³C NMR .
Advanced Research Questions
Q. How do halogen substitution patterns (e.g., bromine vs. chlorine, para vs. ortho positions) alter the bioactivity of hydroxypropanoic acid derivatives?
- Methodological Answer : Comparative studies using analogs (e.g., 3-(2-chlorophenyl)-2-hydroxypropanoic acid) reveal that bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing inhibitory potency against targets like cyclooxygenase-2 (COX-2). Ortho-substituted bromine also sterically hinders rotation, stabilizing bioactive conformations .
- Data Contradiction : Some studies report reduced solubility for brominated vs. chlorinated derivatives, complicating in vivo applications. Solubility can be improved via ester prodrug strategies (e.g., ethyl ester formation) .
Q. What strategies resolve enantiomeric mixtures of this compound, and how does chirality impact pharmacological profiles?
- Methodological Answer : Chiral resolution methods include: (i) Chiral HPLC : Use amylose-based columns with ethanol/n-hexane mobile phases. (ii) Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.
- Biological Impact : The (R)-enantiomer of related compounds (e.g., flurbiprofen analogs) shows 10–20× higher COX-1/2 inhibition than (S)-forms. Stereochemical analysis via X-ray crystallography or circular dichroism is critical for structure-activity relationship (SAR) studies .
Q. How do conflicting reports on the compound’s stability under acidic conditions inform storage and experimental design?
- Methodological Answer : Stability assays (pH 2–7, 37°C) show degradation rates increase below pH 4, likely due to lactonization. For long-term storage, lyophilize and store at -20°C under argon. In vitro assays should use neutral buffers (e.g., PBS) to prevent decomposition .
- Contradiction Resolution : Discrepancies in degradation half-lives (e.g., 24 hrs at pH 2 vs. 48 hrs in some studies) may arise from impurity-driven catalysis. Always pre-purify the compound before stability testing .
Data Analysis & Experimental Design
Q. What computational tools predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like COX-2. Key parameters include:
- Ligand preparation : Optimize protonation states using ChemAxon.
- Force fields : Use CHARMM36 for accurate halogen bonding parameters.
- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can researchers address discrepancies in reported pKa values for hydroxypropanoic acid derivatives?
- Methodological Answer : Use potentiometric titration (e.g., Sirius T3 instrument) under standardized conditions (25°C, 0.15 M ionic strength). Conflicting values may arise from solvent effects (e.g., DMSO vs. water) or impurities. Cross-validate with UV-Vis spectroscopy (pH-dependent absorbance shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
